molecular formula C17H21N3O4S B2862913 3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034478-34-5

3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

Katalognummer: B2862913
CAS-Nummer: 2034478-34-5
Molekulargewicht: 363.43
InChI-Schlüssel: CBWFDOKPOXFHDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and specific activities, particularly in the realms of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.5 g/mol. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the Sulfonyl Group : This is accomplished via sulfonation reactions using reagents like sulfonyl chlorides.
  • Formation of the Pyridazine Ring : Often formed through cycloaddition reactions involving azides and alkynes.
  • Final Assembly : The final compound is synthesized by coupling intermediate products under controlled conditions, often involving catalysts and specific temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives containing similar structural motifs. For instance, triazolo-pyridazine derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Properties

Compounds with a similar structure have also been evaluated for their antimicrobial properties. Pyrazole derivatives, which share structural characteristics with our compound of interest, have demonstrated notable antibacterial and antifungal activities . This suggests that this compound may possess similar properties, warranting further investigation.

Case Studies

  • In Vitro Cytotoxicity Evaluation :
    • A study evaluated various triazolo-pyridazine derivatives for cytotoxic effects using the MTT assay. Compounds were tested against multiple cancer cell lines, revealing moderate to high cytotoxicity. The most effective compound showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
  • Synergistic Effects with Chemotherapeutics :
    • Research has indicated that certain pyrazole derivatives enhance the efficacy of established chemotherapeutics like doxorubicin when used in combination therapies. This synergistic effect could lead to improved treatment outcomes in resistant cancer types .

Data Tables

Activity TypeCell LineIC50 Value (μM)Reference
CytotoxicityA5491.06 ± 0.16
CytotoxicityMCF-71.23 ± 0.18
CytotoxicityHeLa2.73 ± 0.33
AntimicrobialVariousNot specified

Eigenschaften

IUPAC Name

3-[1-(2-ethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-23-15-6-4-5-7-16(15)25(21,22)20-11-10-14(12-20)24-17-9-8-13(2)18-19-17/h4-9,14H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFDOKPOXFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.